N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound characterized by the presence of nitro, chloro, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Chlorination: The addition of chlorine atoms to the aromatic rings.
Piperazine Introduction: The incorporation of the piperazine ring through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The nitro and chloro groups may participate in electron transfer reactions, while the piperazine ring can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-N’-(3,4-dichlorophenylureido)oxamide
- N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the piperazine ring, distinguishes it from other similar compounds and may result in unique properties and applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O5/c19-16-6-1-13(11-17(16)24(28)29)20-18(25)12-21-7-9-22(10-8-21)14-2-4-15(5-3-14)23(26)27/h1-6,11H,7-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYGTTQDSZRRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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